![molecular formula C11H11Cl2N5 B1429606 6-(chloromethyl)-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 1379811-47-8](/img/structure/B1429606.png)
6-(chloromethyl)-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
The compound “6-(chloromethyl)-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine” is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “6-(chloromethyl)” and “N-(3-chloro-4-methylphenyl)” parts suggest the presence of a chloromethyl group and a 3-chloro-4-methylphenyl group attached to the triazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that can introduce the chloromethyl and 3-chloro-4-methylphenyl groups into the triazine ring. This could potentially involve nucleophilic substitution reactions or other types of organic chemistry reactions .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would have a triazine ring as the core structure, with a chloromethyl group and a 3-chloro-4-methylphenyl group attached to it .Chemical Reactions Analysis
Triazine derivatives are known to participate in a variety of chemical reactions. They can act as electrophiles in reactions with nucleophiles, due to the electron-deficient nature of the triazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the chloromethyl and 3-chloro-4-methylphenyl groups in this compound could influence its polarity, solubility, and reactivity .Scientific Research Applications
Heterocyclic Compound Significance
Triazines, including derivatives like 6-(chloromethyl)-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine, play a critical role in medicinal chemistry due to their broad spectrum of biological activities. They are utilized in the development of new drugs, showcasing potent pharmacological activities across different models. Triazine derivatives have been evaluated for antibacterial, antifungal, anti-cancer, antiviral, and antimalarial activities, among others. Their unique structural properties make them suitable as core moieties for future drug development (Verma, Sinha, & Bansal, 2019).
Energetic Material Applications
In the field of high-energy materials, azine-based compounds, including triazine derivatives, are emerging as important components due to their high nitrogen content. These compounds demonstrate significant potential in improving the performance of propellants, reducing sensitivity in mixed explosives, and enhancing the output of gas generators. Their diverse applications underscore the broad prospect of triazine compounds in the development of energetic materials (Yongjin & Shuhong, 2019).
Environmental Degradation and Toxicity
The environmental behavior and degradation pathways of triazine-based compounds are also of interest, with studies focusing on their persistence, microbial degradation, and potential toxicological impacts. This research is crucial for understanding the environmental fate of such compounds and for developing strategies to mitigate any adverse effects they may have on ecosystems and human health (Khan, Lee, & Park, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(chloromethyl)-2-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N5/c1-6-2-3-7(4-8(6)13)15-11-17-9(5-12)16-10(14)18-11/h2-4H,5H2,1H3,(H3,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMYJJLLAKQFOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145261 | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(3-chloro-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1379811-47-8 | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(3-chloro-4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-(chloromethyl)-N2-(3-chloro-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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